Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate

Descripción general

Descripción

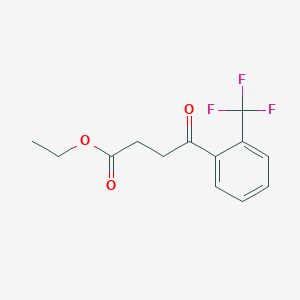

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate, also known as ethyl 4-oxoheptanoate or ethyl oxfenicine, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry1. It has a molecular formula of C13H13F3O3 and a molecular weight of 274.23 g/mol1.

Synthesis Analysis

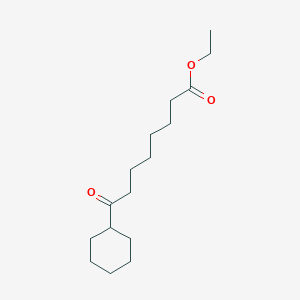

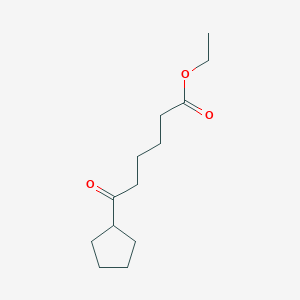

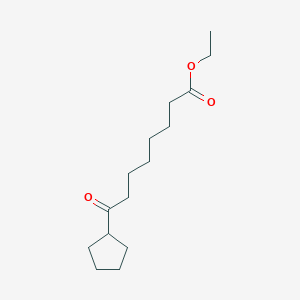

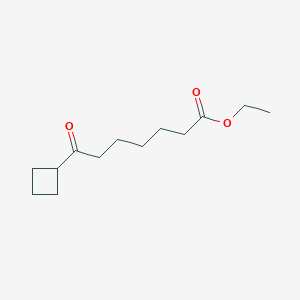

The synthesis of Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is not explicitly mentioned in the search results. However, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products2. This could potentially be used in the synthesis of Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate.Molecular Structure Analysis

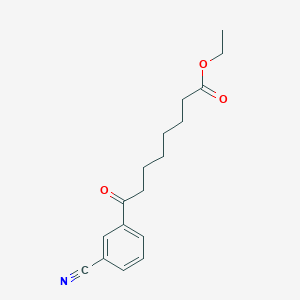

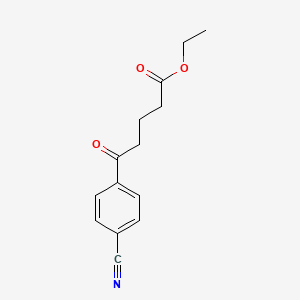

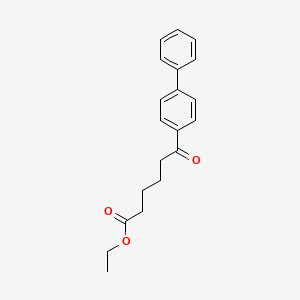

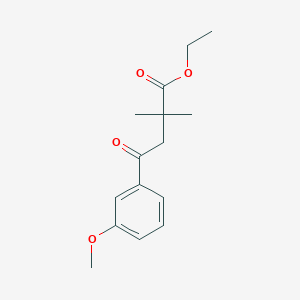

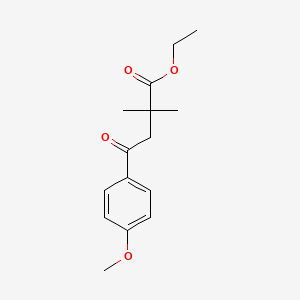

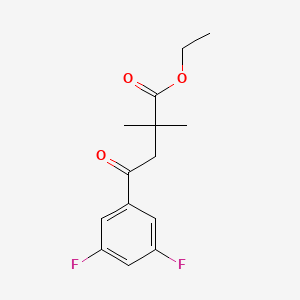

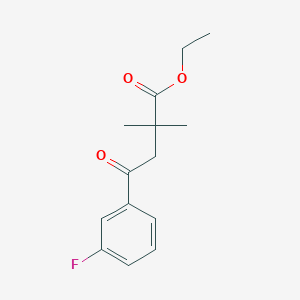

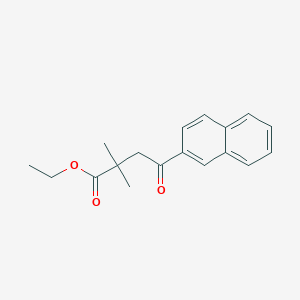

The molecular structure of Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is not explicitly mentioned in the search results. However, its molecular formula is C13H13F3O31, which provides some insight into its structure.Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate are not explicitly mentioned in the search results. However, its molecular weight is 274.23 g/mol1.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is a compound that finds application in various chemical synthesis processes due to its reactive functional groups. It has been utilized in the regioselective synthesis of dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives. The compound reacts with 2,6-dimethyl-3,5-diacetyl-pyridine in the presence of NaOC2H5 to yield these derivatives in good yield, showcasing its utility in the construction of complex molecules (Yang et al., 2013). Additionally, its transformation into various derivatives, including acids and amides, has been explored, providing a foundation for the synthesis of fluorinated compounds with potential applications in materials science and pharmaceuticals (Usachev et al., 2007).

Structural Studies and Conformational Analysis

The compound has also been a subject of study in structural chemistry, where its derivatives have been analyzed to understand their preferred conformational states. For instance, the crystal structures of related compounds have been examined to reveal a common pattern for a preferred conformation, highlighting the role of intramolecular interactions in determining molecular geometry (Castañeda et al., 2001). Such studies are crucial for the design of new molecules with desired physical and chemical properties.

Antimicrobial Activity

Moreover, derivatives of Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate have been synthesized and evaluated for their antimicrobial activity. Compounds created through the condensation of Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with various hydrazides demonstrated significant antimicrobial properties against a range of bacteria and fungi. This indicates the potential of ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate derivatives as lead compounds for the development of new antimicrobial agents (Sarvaiya et al., 2019).

Catalysis and Enzymatic Reactions

The application of ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate extends into the field of catalysis, particularly in the synthesis of flavor esters such as ethyl butyrate. Research has shown the effectiveness of immobilized Candida rugosa lipase in catalyzing the synthesis of ethyl butyrate, demonstrating the compound’s role in biocatalytic processes and its potential for industrial application in flavor and fragrance production (Pires-Cabral et al., 2010).

Safety And Hazards

The safety and hazards associated with Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate are not explicitly mentioned in the search results.

Direcciones Futuras

The future directions for research and applications of Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate are not explicitly mentioned in the search results. However, it has gained significant attention in the scientific community due to its potential applications in various fields of research and industry1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety datasheets.

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-5-3-4-6-10(9)13(14,15)16/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTGGHVEXWIYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645729 | |

| Record name | Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate | |

CAS RN |

898777-67-8 | |

| Record name | Ethyl γ-oxo-2-(trifluoromethyl)benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.